3-Diazonio-8-sulfoquinolin-4-olate is a synthetic chemical compound with the molecular formula and a molar mass of approximately 251.25 g/mol. This compound is classified as a diazonium salt, which is characterized by the presence of a diazonium group () attached to a sulfoquinoline structure. The compound is primarily used in various scientific applications, including dye synthesis and as a reagent in organic chemistry.
The compound can be sourced from chemical suppliers specializing in organic chemicals and dyes. It falls under the category of azo compounds due to its diazonium functional group, which is known for its reactivity in electrophilic aromatic substitution reactions. The presence of the sulfonate group also categorizes it as a sulfonic acid derivative, which enhances its solubility in water and increases its utility in various chemical processes.
The synthesis of 3-Diazonio-8-sulfoquinolin-4-olate typically involves two main steps:
The reaction conditions for both steps must be carefully controlled to ensure high yields and purity of the final product. Typical conditions include maintaining low temperatures during diazotization to prevent decomposition of the diazonium salt.
The molecular structure of 3-Diazonio-8-sulfoquinolin-4-olate can be represented as follows:
C1=CC2=C(C(=CN=C2C(=C1)S(=O)(=O)O)[N+]#N)[O-]
This structure features a quinoline ring system with a sulfonic acid group and a diazonium group attached, contributing to its unique properties.
3-Diazonio-8-sulfoquinolin-4-olate participates in several important chemical reactions:
The stability of the diazonium ion is influenced by pH and temperature; thus, reactions are typically performed at low temperatures and neutral pH to prevent decomposition.
The mechanism of action for 3-Diazonio-8-sulfoquinolin-4-olate primarily involves its role in electrophilic aromatic substitution reactions:
Kinetic studies show that these reactions can proceed rapidly under optimal conditions, making diazonium salts valuable intermediates in organic synthesis.
3-Diazonio-8-sulfoquinolin-4-olate has several scientific applications:
CAS No.: 50372-80-0
CAS No.: 26532-22-9
CAS No.:
CAS No.: 41066-45-9